molecular formula C26H24N4O6S2 B2359025 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide CAS No. 380638-33-5

4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide

Cat. No.: B2359025
CAS No.: 380638-33-5
M. Wt: 552.62
InChI Key: UMEIBFXZPYTUIY-UHFFFAOYSA-N
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Description

4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. The compound's structure, featuring a quinoline ring, sulfonyl group, benzamide moiety, and an isoxazole ring, hints at its potential utility in medicinal chemistry, particularly due to the biological activity often associated with such functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide can be achieved through multi-step organic synthesis:

  • Formation of 3,4-dihydroquinoline: : Starting with an appropriate aniline derivative, cyclization and reduction can yield the 3,4-dihydroquinolin-1(2H)-yl intermediate.

  • Sulfonylation: : The intermediate can undergo sulfonylation using sulfonyl chlorides under basic conditions to introduce the sulfonyl group.

  • Sulfamoylation: : The addition of the N-(5-methylisoxazol-3-yl)sulfamoyl group can be achieved by reacting with an isoxazole sulfonamide derivative.

  • Coupling with Benzamide: : Finally, an amide coupling reaction with a benzoyl derivative completes the synthesis.

Industrial Production Methods

Industrial production methods would typically involve optimizing each step for yield and purity, employing scalable reactions, and potentially using continuous flow techniques to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

The compound can participate in various types of chemical reactions:

  • Oxidation: : Potential oxidation of the quinoline ring.

  • Reduction: : Reduction of nitro groups (if present in intermediates).

  • Substitution: : Electrophilic substitution on the aromatic rings.

Common Reagents and Conditions

  • Oxidation: : Utilization of oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: : Employing reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen with palladium catalyst (H2/Pd).

  • Substitution: : Halogenation or nitration reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Reactions generally yield modified aromatic systems or introduce new functional groups, tailored for further synthetic elaboration or biological testing.

Scientific Research Applications

4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide exhibits potential in various scientific fields:

  • Chemistry: : As a building block for more complex molecules, aiding in the development of new synthetic pathways.

  • Biology: : Potential interactions with biological targets due to its structural features, making it a candidate for pharmacological studies.

  • Medicine: : Investigated for potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.

  • Industry: : Possible applications in material science, given its diverse functional groups.

Mechanism of Action

The mechanism by which this compound exerts its effects is likely related to its interaction with specific biological macromolecules:

  • Molecular Targets: : Enzymes, receptors, or nucleic acids.

  • Pathways Involved: : Could modulate signaling pathways, inhibit enzymes, or bind to receptor sites, depending on the functional groups involved.

Comparison with Similar Compounds

Comparing this compound to other structurally related compounds highlights its unique features:

  • Similar Compounds

    • 4-aminobenzamide

    • Sulfonylureas

    • Quinoline-based drugs

    • Isoxazole derivatives

Each similar compound showcases different biological activities and mechanisms, underlining the distinctiveness of 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide.

Properties

IUPAC Name

4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O6S2/c1-18-17-25(28-36-18)29-37(32,33)22-14-10-21(11-15-22)27-26(31)20-8-12-23(13-9-20)38(34,35)30-16-4-6-19-5-2-3-7-24(19)30/h2-3,5,7-15,17H,4,6,16H2,1H3,(H,27,31)(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMEIBFXZPYTUIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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